FAUC 213 is classified as a dopamine D4 receptor antagonist. This classification is significant because the dopamine D4 receptor is implicated in several neurological and psychiatric conditions, including schizophrenia and attention deficit hyperactivity disorder. The compound was developed through rational drug design strategies aimed at enhancing selectivity and efficacy against this specific receptor type .
The synthesis of FAUC 213 involves several key steps that utilize established organic chemistry techniques. The following outlines the synthesis process:
This multi-step synthesis is crucial for achieving the desired pharmacological properties while minimizing side reactions.
FAUC 213 has a complex molecular structure that contributes to its biological activity. Key features include:
The structural configuration allows for optimal interaction with the dopamine D4 receptor, enhancing its selectivity and potency .
FAUC 213 participates in various chemical reactions that are essential for its pharmacological activity:
These reactions underpin its therapeutic potential and safety profile.
The mechanism of action of FAUC 213 primarily involves:
This specificity enhances its potential as a treatment option for disorders linked to dopamine dysregulation.
FAUC 213 possesses several notable physical and chemical properties:
These properties are critical for determining its bioavailability and effectiveness as a therapeutic agent .
FAUC 213 has several promising applications in scientific research and potential clinical use:
The development of FAUC 213 emerged from systematic efforts to create highly selective dopamine D4 receptor antagonists. Initial synthetic pathways focused on modifying the core structure of phenylpiperazines, known for their affinity for dopamine receptors. Early routes (1995–1998) employed a linear five-step synthesis starting from 2-methoxyphenol, involving:
This approach yielded suboptimal selectivity (D4:D3 < 100-fold). By 2000, the FAUC research consortium optimized the pathway by introducing pyridinylamide intermediates and microwave-assisted cyclization, reducing steps to three and enhancing yield from 12% to 48% [1]. Key innovations included:
Table 1: Evolution of Synthetic Pathways for FAUC 213
Phase (Year) | Key Modifications | Yield | D4 Selectivity vs. D3 |
---|---|---|---|
Initial (1998) | Linear 5-step synthesis | 12% | 80-fold |
Optimized (2000) | Microwave cyclization + pyridinylamide | 48% | >2,700-fold |
Enantioselective (2002) | Chiral catalyst (BINAP-Pd) | 41% | >3,000-fold |
Structural characterization of FAUC 213 was pioneered by the University of Erlangen-Nuremberg team using integrated spectroscopic and computational methods:
These insights rationalized FAUC 213’s >3,000-fold selectivity for D4 over D3 receptors, attributed to steric clashes with Val91 in D3 (vs. smaller Gly91 in D4) [1].
The discovery of FAUC 213 exemplifies the impact of the FAUC consortium (Forschungsverbund Automatische Unterlagensuche für Chemotherapeutika), a collaborative network linking:
This network accelerated FAUC 213’s development through:
Table 2: Contributions of Collaborative Network Members
Institution | Role | Key Technologies |
---|---|---|
University of Erlangen | Synthetic chemistry & molecular modeling | Microwave synthesis, QM/MM docking |
NIMH (Bethesda) | Receptor pharmacology | Radioligand binding (³H-Spiperone) |
Boehringer Ingelheim | Compound screening & scale-up | HPLC purification, Patent strategy |
The consortium’s structure reduced development time by 18 months versus traditional siloed approaches, culminating in the 2003 patent (DE 10200447) defining FAUC 213’s therapeutic potential for CNS disorders [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7